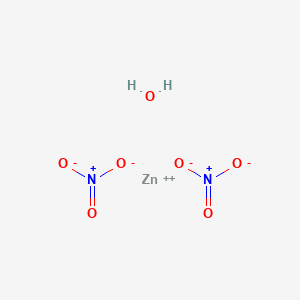

Zinc nitrate hydrate

Description

Structure

2D Structure

Properties

Molecular Formula |

H2N2O7Zn |

|---|---|

Molecular Weight |

207.4 g/mol |

IUPAC Name |

zinc;dinitrate;hydrate |

InChI |

InChI=1S/2NO3.H2O.Zn/c2*2-1(3)4;;/h;;1H2;/q2*-1;;+2 |

InChI Key |

FOSPKRPCLFRZTR-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Zn+2] |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Zinc Nitrate Hydrate and Derived Materials

Solution-Based Approaches for Material Precursor Formation

Solution-based synthesis methods are paramount in the fabrication of advanced materials, offering excellent control over stoichiometry, morphology, and purity. Zinc nitrate (B79036) hydrate (B1144303) is a key precursor in many of these processes, particularly for the generation of zinc oxide (ZnO) nanostructures and other derived materials. This section explores the prominent solution-based techniques that utilize zinc nitrate hydrate.

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a versatile and widely employed method for the crystallization of materials from high-temperature aqueous solutions at high vapor pressures. In the context of materials derived from this compound, this technique is extensively used to produce well-defined ZnO nanostructures. The process typically involves an aqueous solution of zinc nitrate hexahydrate and a mineralizer or pH-adjusting agent, which is sealed in an autoclave and heated to temperatures ranging from 60 to 200°C.

The morphology and crystalline quality of the resulting ZnO nanostructures are highly sensitive to several key experimental parameters. Precise control over these factors allows for the tailoring of material properties for specific applications.

Precursor Concentration: The concentration of zinc nitrate and the mineralizer, often hexamethylenetetramine (HMTA), directly impacts the supersaturation of the growth solution. Lower concentrations (e.g., 0.01 M to 0.05 M) typically favor the growth of one-dimensional nanostructures like nanorods. youtube.com As the concentration increases (e.g., 0.1 M to 0.15 M), a transition to more complex, three-dimensional structures such as nanosheets and flower-like assemblies is often observed. youtube.comnih.gov High precursor concentrations can lead to an increased density of nucleation sites, influencing the final dimensions and arrangement of the nanostructures. nih.gov

Temperature: Growth temperature affects the kinetics of the chemical reactions, including the hydrolysis of reactants and the nucleation and growth rates of the crystals. researchgate.net Lower temperatures can result in slower nucleation and the formation of well-defined nanorods. jconsortium.com Conversely, higher temperatures accelerate nucleation and can lead to the formation of larger, more complex structures. researchgate.netjconsortium.com

Growth Time: The duration of the hydrothermal process influences the dimensions of the nanostructures. While the diameter of nanorods may remain relatively constant after an initial growth phase, their length typically increases with prolonged reaction times. researchgate.net

Table 1: Influence of Hydrothermal Synthesis Parameters on ZnO Nanostructure Morphology

| Parameter | Effect on Morphology | Typical Observations |

|---|---|---|

| Precursor Concentration | Influences nanostructure type and density. | Low concentration (0.01-0.05 M) leads to nanorods; high concentration (0.1-0.15 M) leads to nanosheets and flower-like structures. youtube.com |

| Temperature | Affects reaction kinetics and nucleation rate. | Slower nucleation at lower temperatures can form distinct nanorods; higher temperatures can produce larger, complex structures. researchgate.netjconsortium.com |

| pH | Controls the availability of OH⁻ ions and zinc species solubility. | Affects aspect ratio and can be tuned to favor specific morphologies. scispace.com |

| Growth Time | Primarily affects the length of 1D nanostructures. | Nanorod length increases with time, while diameter may stabilize. researchgate.net |

Hexamethylenetetramine ((CH₂)₆N₄), commonly known as HMTA, is a crucial reagent in the hydrothermal synthesis of ZnO nanostructures from this compound. Its role is multifaceted and central to achieving controlled and predictable growth.

The primary function of HMTA is to act as a slow-releasing source of hydroxide (B78521) ions (OH⁻). In the heated aqueous solution, HMTA decomposes to produce formaldehyde (B43269) and ammonia (B1221849). researchgate.net The ammonia then reacts with water to generate ammonium (B1175870) and hydroxide ions, gradually increasing the pH of the solution. nih.gov This slow and controlled release of OH⁻ maintains a steady level of supersaturation, which is favorable for the anisotropic growth of ZnO crystals, particularly along the c-axis, leading to the formation of well-defined nanorods. researchgate.netscielo.org.co

Beyond its role as a pH buffer, HMTA also acts as a capping agent. researchgate.net It is believed to selectively adsorb onto the non-polar facets of the growing ZnO crystals, inhibiting their radial growth and promoting elongation along the (0001) direction. asee.org The concentration of HMTA relative to zinc nitrate is a critical parameter; a slight excess of HMTA is often required to achieve the highest axial growth rates for nanowires. asee.org The molar ratio of HMTA to zinc nitrate can significantly influence the resulting morphology, with different ratios leading to variations in grain shape and film compactness.

For many applications, it is essential to grow ZnO nanostructures that are vertically aligned on a substrate. This is typically achieved by pre-coating the substrate with a seed layer, which serves as a template for nucleation and oriented growth. The characteristics of this seed layer, including its thickness, crystallinity, and surface roughness, profoundly influence the alignment, density, and diameter of the hydrothermally grown nanorods.

Several techniques are employed to deposit ZnO seed layers:

Sputtering: RF-magnetron sputtering can be used to deposit thin, uniform ZnO films on a substrate. The thickness of the sputtered layer can be precisely controlled, which in turn affects the alignment and growth rate of the subsequently grown nanorods.

Spin Coating: This technique involves depositing a sol-gel solution (often derived from zinc acetate) onto a substrate and spinning it at high speed to create a thin, uniform film. The substrate is then typically annealed to form a crystalline ZnO seed layer.

Drop Casting: A simple method where a solution containing ZnO precursors (like zinc acetate (B1210297) dihydrate in ethanol) is dropped onto the substrate and then annealed.

Chemical Bath Deposition (CBD): A seed layer can also be grown directly from a chemical bath, providing a crystalline template for further hydrothermal growth.

The crystallinity and orientation of the seed layer are paramount. A highly c-axis textured seed layer promotes the vertical growth of nanorods, as the lattice matching encourages epitaxial growth. The grain size of the seed layer can also influence the diameter of the resulting nanorods.

The intrinsic properties of ZnO can be modified and enhanced by introducing dopant atoms into its crystal lattice. Doping is a common strategy to tailor the electrical, optical, and magnetic properties of ZnO for specific applications. The hydrothermal method, using this compound as the primary precursor, provides a convenient route for in-situ doping.

Metal Doping: Transition metals are common dopants used to impart specific functionalities. For instance, doping with elements like Nickel (Ni) or Cobalt (Co) can introduce ferromagnetic properties into the ZnO nanostructures. The dopant precursors, typically in the form of nitrate salts (e.g., Mg(NO₃)₂·6H₂O for Magnesium doping), are added directly to the hydrothermal growth solution containing zinc nitrate and HMTA. This allows the dopant ions to be incorporated into the ZnO lattice during crystal growth. Other metals, such as Silver (Ag), have been incorporated to modify optical and electrical properties. jconsortium.com

Non-Metal Doping: Non-metal elements can also be introduced to alter the properties of ZnO. Boron doping, for example, has been shown to enhance the photoinduced properties of ZnO nanorods, making them more effective as photoelectrodes in photoelectrochemical cells by improving charge separation and increasing electron density. jconsortium.com Nitrogen doping has been explored to improve photocatalytic activity under visible light. The non-metal dopant source (e.g., boric acid for Boron) is added to the aqueous growth medium. jconsortium.com

Table 2: Common Dopants for ZnO Nanostructures via Hydrothermal Synthesis

| Dopant Type | Dopant Element | Precursor Example | Enhanced Functionality |

|---|---|---|---|

| Metal | Nickel (Ni) | Nickel Nitrate | Ferromagnetism |

| Metal | Cobalt (Co) | Cobalt Nitrate | Ferromagnetism jconsortium.com |

| Metal | Magnesium (Mg) | Magnesium Nitrate Hexahydrate | Modified optical and electrical properties |

| Metal | Silver (Ag) | Silver Nitrate jconsortium.com | Modified optical and electrical properties jconsortium.com |

| Non-Metal | Boron (B) | Boric Acid jconsortium.com | Enhanced photoelectrochemical performance jconsortium.com |

| Non-Metal | Nitrogen (N) | - | Enhanced visible-light photocatalysis |

Sol-Gel Fabrication Techniques

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, particularly metal oxides, from a chemical solution (the 'sol') which acts as a precursor for an integrated network (the 'gel'). While the direct synthesis of this compound itself via a sol-gel method is not a common practice—it is typically formed by dissolving zinc or its oxide in nitric acid—this compound is a frequently used precursor in sol-gel processes to create derived materials, most notably ZnO nanoparticles.

In a typical sol-gel synthesis of ZnO, zinc nitrate hexahydrate is dissolved in a solvent, often with a complexing agent like citric acid. The solution undergoes hydrolysis and condensation reactions to form a sol. With further processing, such as heating and stirring, the sol evolves into a viscous gel. This gel, which contains a network of the zinc-containing precursor, is then dried and calcined at elevated temperatures to decompose the organic components and crystallize the final ZnO powder. The use of surfactants or polymers like polyethylene (B3416737) glycol (PEG) in the sol-gel process can help to control particle size and prevent agglomeration. This method allows for excellent control over the purity and homogeneity of the resulting ZnO nanoparticles at a relatively low cost.

Aqueous and Non-Aqueous Medium Synthesis

The preparation of zinc nitrate typically occurs in an aqueous medium. The most common method involves the reaction of nitric acid with zinc metal, zinc oxide, or zinc carbonate. wikipedia.org These reactions result in the formation of hydrated zinc nitrate, most commonly zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), which is a colorless crystalline salt soluble in water and alcohol. wikipedia.org The reactions can be summarized as:

Zn + 2HNO₃ → Zn(NO₃)₂ + H₂

ZnO + 2HNO₃ → Zn(NO₃)₂ + H₂O

Synthesis in non-aqueous media allows for the formation of the anhydrous salt. One such method involves the reaction of anhydrous zinc chloride with nitrogen dioxide. wikipedia.org Another approach utilizes liquid nitrogen tetroxide reacting with zinc metal, which initially forms a layer of fine-crystalline substance that, upon heating under reduced pressure, yields a free-flowing white powder of anhydrous zinc nitrate. stackexchange.com

Influence of Precursor Type on Resultant Nanostructures (e.g., zinc nitrate hexahydrate vs. zinc acetate)

The choice of zinc precursor salt significantly impacts the morphology, size, and crystallinity of the resulting nanostructures, particularly in the synthesis of ZnO. Different precursors lead to variations in the final product due to differences in their decomposition behavior and interaction with the solvent and other reagents.

When comparing zinc nitrate hexahydrate and zinc acetate dihydrate, distinct differences are observed. Synthesis of ZnO from zinc acetate often results in spherical nanoparticles, while zinc nitrate tends to yield rod-shaped structures. mdpi.com A study comparing various precursors (zinc nitrate, zinc acetate, zinc sulfate (B86663), and zinc chloride) via a precipitation method found that zinc acetate produced the most bioactive ZnO nanoparticles with a reduced crystalline size and hexagonal morphology. nih.gov

In a green synthesis approach using Trichoderma harzianum, zinc acetate dihydrate was found to be a more efficient precursor than zinc nitrate hexahydrate, requiring a shorter reaction time and producing more stable nanoparticles. biochemjournal.com While the nitrate-derived nanoparticles were slightly smaller (15-20 nm) than the acetate-derived ones (18-22 nm), the latter exhibited higher crystallinity and stability. biochemjournal.com

The following table summarizes the influence of different zinc precursors on the characteristics of the synthesized ZnO nanostructures.

| Zinc Precursor | Typical Resultant Morphology | Average Particle/Crystallite Size | Key Findings/Observations | Reference |

|---|---|---|---|---|

| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | Rods, Nanorods | 15-20 nm (mycosynthesis), ~529 nm diameter (CBD) | Produces lower crystallinity compared to zinc acetate in some green synthesis methods. biochemjournal.com High aspect ratio nanorods can be achieved. edu.krd | biochemjournal.comedu.krd |

| Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O) | Spherical particles, Nanoprisms | 18-22 nm (mycosynthesis), 655 nm (precipitation) | Yields higher crystallinity and stability in mycosynthesis. biochemjournal.com Can produce unique coral-sheet structures when combined with zinc nitrate. mdpi.com Considered more bioactive in some studies. nih.gov | mdpi.comnih.govbiochemjournal.com |

| Zinc Chloride (ZnCl₂) | Nanorods | ~91 nm diameter (CBD) | Results in the highest growth rate for nanorods in chemical bath deposition (CBD) compared to nitrate and acetate. edu.krd | edu.krd |

| Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) | Nanoplates, Flower-like motifs | - | Can be used to create complex hierarchical structures. nih.gov | nih.gov |

Green Synthesis Approaches Utilizing Biomass Extracts

Green synthesis has emerged as an eco-friendly, cost-effective, and simple alternative for producing nanoparticles. This approach utilizes biological entities like bacteria, fungi, algae, or plant extracts which contain phytochemicals that act as reducing and capping agents. nih.govyoutube.com In the synthesis of ZnO nanoparticles, an aqueous extract from biomass is mixed with a zinc salt, typically zinc nitrate hexahydrate.

The phytochemicals, such as polyphenols, flavonoids, terpenoids, and amino acids, reduce the zinc ions and stabilize the newly formed nanoparticles, preventing their agglomeration. nih.goviwaponline.com For example, extracts from Aloe vera, rich in polyphenols, have been used to reduce Zn²⁺ ions from zinc nitrate to form ZnO nanoparticles. nih.gov Similarly, thyme and Salvadora persica leaf extracts have been successfully employed. iwaponline.comresearchgate.net The process often involves heating the mixture of the plant extract and zinc nitrate solution, followed by calcination of the resulting paste to obtain the final ZnO powder. iwaponline.com The properties of the synthesized nanoparticles, such as size and shape, can be influenced by factors like the concentration of the extract, reaction temperature, and pH.

Precipitation Methods and Controlled Crystallization

Precipitation is a widely used bottom-up technique for synthesizing ZnO nanoparticles from zinc nitrate due to its simplicity, low cost, and potential for large-scale production. jocpr.com This method involves the controlled precipitation of a zinc precursor from a solution, followed by thermal treatment to form ZnO.

Chemical Precipitation for Nanoparticle Generation

In a typical chemical precipitation process, an aqueous solution of zinc nitrate hexahydrate is prepared. A precipitating agent, such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or urea (B33335), is then added dropwise under vigorous stirring. jocpr.comerpublication.orgderpharmachemica.com This leads to the formation of a white suspension, which is typically zinc hydroxide (Zn(OH)₂) or a related precursor. jocpr.com

The reaction can be represented as: Zn(NO₃)₂ + 2NaOH → Zn(OH)₂↓ + 2NaNO₃

The precipitate is then separated by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove byproducts, and dried. jocpr.com Finally, the dried precursor is calcined at an elevated temperature (e.g., 450-700°C) to induce thermal decomposition and form crystalline ZnO nanoparticles. derpharmachemica.comaip.org The particle size and morphology of the final product can be controlled by adjusting parameters such as precursor concentration, reaction temperature, and the type of precipitating agent used. erpublication.orgderpharmachemica.com For instance, using urea as a precipitating agent at 70°C, followed by calcination at 500°C, has been shown to produce spherical ZnO nanoparticles with sizes in the range of 30–50 nm. derpharmachemica.com

Sonochemical-Assisted Synthesis and Reaction Pathway Modulation

Sonochemistry utilizes the energy of ultrasonic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. nih.gov This method is known for being energy-efficient and for enabling rapid reaction rates under ambient conditions. researchgate.net

When applied to the synthesis of ZnO from this compound, the sonochemical method can significantly reduce reaction time and yield smaller crystallite sizes compared to conventional stirring methods. niscpr.res.in For example, in a reaction between zinc nitrate hexahydrate and sodium hydroxide, sonochemical assistance led to the formation of ZnO with a crystallite size of 23 nm in just 10 minutes, whereas the conventional method required 2 hours and produced a larger crystallite size of 32 nm. niscpr.res.in The intense local heating and pressure generated by acoustic cavitation accelerate the chemical reactions, leading to faster nucleation and formation of the desired nanostructures. nih.gov The reaction pathway can be modulated by controlling parameters like the concentration of precursors and the presence of surfactants, which can influence the morphology of the final product, leading to structures like nanoflakes. researchgate.net

Deep Eutectic Solvents (DES) as Novel Synthesis Media

Deep eutectic solvents (DES) are emerging as a class of green solvents that are considered potential alternatives to traditional ionic liquids and organic solvents. nih.govmdpi.com They are typically formed by mixing a hydrogen bond acceptor (HBA), such as a quaternary ammonium salt or a metal salt like zinc chloride, with a hydrogen bond donor (HBD), like urea, ethylene (B1197577) glycol, or glycerol (B35011). frontiersin.orgresearchgate.net The resulting mixture has a melting point significantly lower than that of its individual components. mdpi.com

DESs offer several advantages, including low cost, biodegradability, low volatility, and high thermal stability. nih.govfrontiersin.org In the context of materials synthesis, they can act as both the solvent and a template for the formation of nanostructures. Zinc-based DESs have been prepared by mixing zinc nitrate hexahydrate or zinc chloride with HBDs like ethylene glycol. frontiersin.orgresearchgate.net These novel media have been used to synthesize ZnO nanoparticles at relatively low temperatures (e.g., ~80°C). researchgate.net The use of DESs can influence the crystal growth and morphology of the nanoparticles, offering a versatile and environmentally friendly route for the synthesis of zinc-based materials.

Glycine-Nitrate Process (GNP) for Composite Material Synthesis

The Glycine-Nitrate Process (GNP), a type of solution combustion synthesis, is a rapid and efficient method for producing fine, crystalline oxide powders. bibliotekanauki.pl This process utilizes an exothermic redox reaction between a metal nitrate (oxidizer), such as this compound, and a fuel, typically glycine (B1666218) (NH₂CH₂COOH). bibliotekanauki.plresearchgate.net

In a typical synthesis, zinc nitrate hexahydrate and glycine are dissolved in distilled water. bibliotekanauki.pltandfonline.com The solution is then heated, causing it to dehydrate and form a viscous gel. bibliotekanauki.pl Upon further heating to around 220°C, the gel undergoes self-combustion, a highly exothermic reaction where temperatures can spike to 1200°C. bibliotekanauki.pl This rapid process results in the formation of a fluffy, porous product due to the large volume of gases released during combustion. bibliotekanauki.plrsc.org

The molar ratio of glycine to nitrate (G/N or ψ) is a critical parameter that significantly affects the nature of the combustion and the characteristics of the final product. bibliotekanauki.plrsc.org By varying this ratio, researchers can control the particle size, morphology, and specific surface area of the synthesized materials. researchgate.netrsc.org For example, in the synthesis of ZnO–ZnCr₂O₄ composite catalysts, varying the G/N ratio from 0.8 to 2.5 resulted in specific surface areas ranging from 29 m²/g to 46 m²/g. rsc.orgresearchgate.net Similarly, for ZnO nanopowders, a low G/N ratio (ψ ≤ 1.0) tends to produce larger particles with hard agglomerates, while a higher ratio (ψ ≥ 1.4) yields smaller particles with soft agglomerates. bibliotekanauki.pl

Table 2: Effect of Glycine/Nitrate Ratio on ZnO-ZnCr₂O₄ Composite Properties This table is interactive. Users can sort columns by clicking on the headers.

| Glycine/Nitrate (G/N) Ratio | Specific Surface Area (SBET) (m²/g) | H₂ Production Rate (ml STP min⁻¹ g-cat⁻¹) at 450°C | Reference |

|---|---|---|---|

| 0.8 | 29 | 3634 | rsc.org |

| 1.7 | 46 | 4814 | rsc.org |

This method has been successfully employed to synthesize composite materials like ZnO–ZnCr₂O₄, which are effective catalysts for hydrogen production through the steam reforming of methanol. rsc.orgresearchgate.net

Metal-Organic Framework (MOF) Synthesis from this compound Precursors

This compound is a common metal source for the synthesis of zinc-based Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands. e3s-conferences.orgjmaterenvironsci.com A prominent example is MOF-5, where zinc ions are connected by terephthalic acid (1,4-benzenedicarboxylate) linkers. jmaterenvironsci.comsciforum.net The synthesis is typically carried out via a solvothermal method, where zinc nitrate hexahydrate and the organic linker are dissolved in a solvent, such as N,N-Dimethylformamide (DMF), and heated in a sealed container. e3s-conferences.orgjmaterenvironsci.com

Pyrolysis, a high-temperature thermal treatment in an inert atmosphere, is a key technique to transform MOFs into porous carbon materials or metal/metal oxide composites. rsc.orgacs.org The pyrolysis conditions—primarily temperature, heating rate, and duration—play a decisive role in the final structure and properties of the MOF-derived material. rsc.orgacs.orgmdpi.com

For zinc-based MOFs, pyrolysis typically leads to the decomposition of the organic linkers, forming a porous carbon matrix, while the zinc ions are converted to zinc oxide (ZnO). acs.orgresearchgate.net Studies on a Zn-MOF showed that decomposition begins at approximately 450°C. acs.orgresearchgate.net The pyrolysis temperature directly influences the porosity and surface geometry of the resulting carbon-ZnO composite. acs.orgresearchgate.net

Research on MOF-5 derived catalysts has shown that different pyrolysis temperatures (e.g., 700°C, 750°C, and 800°C) yield materials with significantly different catalytic activities. mdpi.com The optimal temperature can lead to a uniform dispersion of elements and a high number of active sites. mdpi.com For instance, a Co-doped ZIF-8 (another zinc-based MOF) catalyst showed the best performance when pyrolyzed at 900°C, compared to 800°C or 1000°C. mdpi.comresearchgate.net The heating rate is another crucial factor; a lower heating rate can enhance catalytic activity. mdpi.comresearchgate.net Two-step pyrolysis, involving different heating rates at low and high-temperature stages, has also been proven effective in improving catalyst performance. mdpi.comresearchgate.net

Table 3: Influence of Pyrolysis Temperature on MOF-5 Derived Catalysts This table is interactive. Users can sort columns by clicking on the headers.

| Sample | Pyrolysis Temperature (°C) | Acetic Acid Conversion Rate (%) | Resulting Zinc Phase | Reference |

|---|---|---|---|---|

| MOF5-700 | 700 | 48 | ZnO | mdpi.com |

| MOF5-750 | 750 | 62 | ZnO | mdpi.com |

In MOF synthesis, co-reactants, including organic linkers, solvents, and other additives, are fundamental in directing the structure of the final framework.

Organic Linkers: The primary co-reactant is the organic linker, which bridges the zinc metal centers. For MOF-5, terephthalic acid is the linker, while for ZIF-8 (Zeolitic Imidazolate Framework-8), the linker is 2-methylimidazole (B133640). e3s-conferences.orgpubcompare.ai The geometry and functionality of the linker dictate the topology, porosity, and chemical properties of the resulting MOF.

Solvents: Solvents like DMF not only dissolve the precursors but can also play a role in the reaction, sometimes acting as a template or decomposing to influence the reaction conditions. e3s-conferences.org The choice of solvent can be critical, with greener alternatives like glycerol carbonate also being explored for ZIF-8 synthesis. nih.gov

Additives and Modulators: Other co-reactants can be added to control the synthesis or modify the MOF's properties. For example, in the synthesis of ZIF-8 in an aqueous solution, quaternary ammonium salts can be used as hydrogen bond acceptors to facilitate the deprotonation of the 2-methylimidazole linker, thereby controlling particle size and surface properties. mdpi.comresearchgate.net Furthermore, post-synthetic modification can be performed where a co-reactant is introduced after the initial MOF is formed. For instance, 3-amino-1,2,4-triazole has been used to exchange with the original linkers in ZIF-8, introducing amine functional groups that enhance CO₂ selectivity. rsc.orgresearchgate.net

Fundamental Investigations of Structural and Electronic Characteristics

First-Principles Computational Studies (Density Functional Theory - DFT)

First-principles calculations based on DFT have been instrumental in elucidating the fundamental properties of zinc nitrate (B79036) hydrate (B1144303). These studies analyze the material at an atomic level, predicting and explaining its macroscopic behavior.

Analysis of Crystalline Structure and Lattice Parameters

Table 1: Crystalline Structure and Lattice Parameters of Zinc Nitrate Hexahydrate

| Parameter | Value | Unit | Source Snippet |

| Space Group | Cc | - | nih.gov |

| a | 17.4172(7) | Å | nih.gov |

| b | 15.6243(9) | Å | nih.gov |

| c | 7.7391(4) | Å | nih.gov |

| β | 100.624(5) | deg | nih.gov |

| Volume | 2069.96(18) | ų | nih.gov |

| Space Group | P2₁/c | - | mdpi.com |

Electronic Band Structure and Density of States

DFT calculations are vital for understanding the electronic properties of zinc nitrate hydrate, including its band structure and density of states (DOS). These analyses reveal information about the material's conductivity, optical absorption, and the nature of chemical bonding. For doped zinc oxide nanoparticles, DFT simulations have indicated a band gap narrowing, with values around 3.0 eV nih.gov. While specific band gap values for pure this compound are not directly detailed in the provided snippets, DFT studies on related materials often show indirect band gaps, with DOS calculations revealing contributions from various atomic orbitals to the valence and conduction bands researchgate.netresearchgate.net. These calculations help in understanding how electrons are distributed and how they behave under external stimuli.

Table 2: Electronic Properties of this compound (Illustrative Values from Related Studies)

| Property | Value | Unit | Source Snippet |

| Band Gap | ~3.0 | eV | nih.gov |

Oscillatory Properties and Vibrational Spectra (e.g., IR-active modes)

The vibrational properties of this compound are investigated through DFT calculations to predict its infrared (IR) and Raman spectra. These calculations determine the frequencies of various vibrational modes, such as stretching and bending of nitrate groups (NO₃⁻) and O-H bonds in water molecules. Studies on zinc oxide, synthesized using zinc nitrate hexahydrate, show characteristic Raman active modes like E₂(H) at 438 cm⁻¹ mdpi.com. For this compound itself, theoretical studies predict additional oscillation frequencies related to O-H stretching around 3000 cm⁻¹ and vibrations within the nitrate groups in the 1200-1600 cm⁻¹ range researchgate.net. These vibrational signatures are critical for identifying the compound and understanding its molecular dynamics.

Table 3: Key Vibrational Modes of this compound (Illustrative Values from Related Studies)

| Mode Assignment | Frequency Range | Unit | Source Snippet |

| O-H Stretch (Water) | ~3000 | cm⁻¹ | researchgate.net |

| Nitrate Group Vibrations | 1200-1600 | cm⁻¹ | researchgate.net |

| E₂(H) (ZnO related) | ~438 | cm⁻¹ | mdpi.com |

Elastic Properties and Mechanical Stability Assessments

DFT calculations are also used to predict the elastic properties of materials, such as elastic constants (Cᵢⱼ), bulk modulus (B), shear modulus (G), and Young's modulus (E). These properties are essential for assessing the mechanical stability and behavior of the crystal under stress. For metal-organic frameworks (MOFs) like MOF-74-Zn, DFT calculations have provided elastic constants and moduli, indicating that the rhombohedral structure is stable arxiv.org. While specific elastic constants for this compound are not extensively detailed in the provided snippets, studies on related materials suggest that DFT can accurately predict these values, allowing for mechanical stability assessments using criteria like the Born criteria researchgate.net.

Table 4: Elastic Properties of this compound (Illustrative Values from Related Studies)

| Property | Value Range | Unit | Source Snippet |

| Bulk Modulus (B) | ~10-13 | GPa | arxiv.org |

| Shear Modulus (G) | ~4.5-7.2 | GPa | arxiv.org |

| Young's Modulus (E) | ~1.5-9.8 | GPa | arxiv.org |

Electron Density Distribution and Chemical Bonding Analysis

Analysis of electron density distribution, often performed using DFT, provides detailed insights into the nature of chemical bonding within this compound. These studies can visualize the distribution of electron density, identify regions of high and low electron concentration, and characterize the bonding types, which include ionic contributions between Zn²⁺ and NO₃⁻, as well as covalent character within the nitrate group and hydrogen bonds researchgate.netrsc.org. Deformation density maps can highlight the bonding regions and lone pairs, offering a deeper understanding of the electronic structure and the strength and nature of the bonds present in the hydrated crystal researchgate.net.

Advanced Characterization Techniques for Derived Materials

Spectroscopic Analysis for Chemical Bonding and Functional Groups

Spectroscopic techniques are indispensable for examining the chemical nature of materials. They provide detailed information on bond vibrations, electronic transitions, and elemental composition, offering a comprehensive picture of the material's chemistry.

FTIR spectroscopy is a powerful tool for identifying functional groups and confirming the transformation of the zinc nitrate (B79036) hydrate (B1144303) precursor into the desired final material, such as ZnO. The analysis involves probing the vibrational modes of chemical bonds within the sample.

In the precursor, zinc nitrate hexahydrate, FTIR spectra show distinct absorption bands. A strong, broad peak around 3545 cm⁻¹ is attributed to the O-H stretching vibrations of the water of hydration. researchgate.netresearchgate.net Vibrational modes of the nitrate ions (NO₃⁻) are typically observed at approximately 823-825 cm⁻¹ and 1360-1384 cm⁻¹. researchgate.net A characteristic peak indicating the coordination between zinc and the nitrate group (Zn-N bond) may also be present around 832 cm⁻¹. researchgate.netresearchgate.net

Upon calcination or chemical conversion to ZnO, the FTIR spectrum changes significantly. The disappearance of the nitrate and water-related peaks and the appearance of a strong absorption band in the low-wavenumber region (typically around 400-600 cm⁻¹) confirms the formation of ZnO. This characteristic band is assigned to the stretching mode of the Zn-O bond. chalcogen.roekb.eg The presence of weak bands related to O-H stretching (around 3442 cm⁻¹) or adsorbed atmospheric CO₂ (around 2427 cm⁻¹) can also be detected, providing information about the surface chemistry of the synthesized material. chalcogen.ro

Interactive Data Table: Key FTIR Peaks in Zinc Nitrate Hydrate and Derived ZnO

| Compound | Peak (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Zinc Nitrate Hexahydrate | ~3545 | O-H stretching of H₂O | researchgate.netresearchgate.net |

| Zinc Nitrate Hexahydrate | ~1384 | Vibrational modes of NO₃⁻ | researchgate.net |

| Zinc Nitrate Hexahydrate | ~832 | Zn-N bond vibration | researchgate.net |

| Zinc Oxide (ZnO) | ~400-600 | Zn-O stretching mode | chalcogen.roekb.eg |

Raman spectroscopy is a non-destructive technique used to investigate the structural quality, crystallinity, and phonon modes of materials derived from this compound, particularly ZnO. ZnO with a hexagonal wurtzite structure has several Raman active phonon modes, with the most prominent being the E₂(high) mode, typically located around 437 cm⁻¹. This peak is very sensitive to the crystalline quality of the material; a sharp and intense E₂(high) peak indicates high crystallinity.

Other Raman modes for ZnO include A₁(TO) at ~377 cm⁻¹, E₂(low) at ~99 cm⁻¹, and E₁(LO) at ~583 cm⁻¹. The presence of peaks around 332 cm⁻¹ can be associated with a multiple-phonon process (E₂(high) - E₂(low)). chalcogen.ro Peaks appearing in the 540-580 cm⁻¹ range are often linked to impurities or structural defects such as oxygen vacancies and zinc interstitials. chalcogen.ro Therefore, by analyzing the position, intensity, and width of these Raman peaks, detailed information about the lattice vibrations and the presence of defects in the ZnO crystal structure can be obtained.

Interactive Data Table: Common Raman Modes for ZnO Derived from this compound

| Raman Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| E₂(high) | ~437 | Crystalline quality of wurtzite phase | chalcogen.ro |

| A₁(TO) | ~377 | Transverse Optical phonon mode | chalcogen.ro |

| E₂(high) - E₂(low) | ~332 | Second-order multiple phonon process | chalcogen.ro |

| E₁(LO) | ~580 | Longitudinal Optical phonon mode, often related to defects | chalcogen.ro |

UV-Visible spectroscopy is a fundamental technique for studying the optical properties of semiconductor materials like ZnO synthesized from this compound. The analysis measures the absorption of ultraviolet and visible light by the material. A characteristic feature in the UV-Vis absorption spectrum of ZnO nanoparticles is a strong absorption peak in the UV region, typically below 400 nm, which corresponds to the electron transition from the valence band to the conduction band. chalcogen.roresearchgate.net This absorption edge is a key feature for determining the optical band gap of the material.

The optical band gap (Eg) can be estimated using the Tauc plot method. acttr.com This involves plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient. The linear portion of the plot is extrapolated to the energy axis, and the intercept gives the value of the direct band gap. For ZnO, this value is typically around 3.37 eV at room temperature, but it can vary depending on factors like crystallite size (due to quantum confinement effects), defects, and strain. ekb.egresearchgate.netrsc.org Materials derived from this compound often show high transparency in the visible region, a desirable property for applications like transparent conductive films. chalcogen.ro

Interactive Data Table: Optical Properties of ZnO from UV-Visible Spectroscopy

| Parameter | Typical Value | Determination Method | Reference |

|---|---|---|---|

| Absorption Peak | < 400 nm | UV-Vis Spectrophotometer | chalcogen.roresearchgate.net |

| Direct Band Gap (Eg) | ~3.1 - 3.4 eV | Tauc Plot from Absorbance Data | acttr.comresearchgate.netrsc.org |

| Transparency | High in visible region | Transmittance Spectrum | chalcogen.ro |

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For materials derived from this compound, XPS is used to confirm the presence of zinc and oxygen and to determine their respective oxidation states, verifying the formation of ZnO.

The XPS survey spectrum would show peaks corresponding to Zn, O, and adventitious carbon. High-resolution spectra of the Zn 2p region typically show two peaks, Zn 2p₃/₂ and Zn 2p₁/₂, located at binding energies of approximately 1022 eV and 1045 eV, respectively. These binding energies are characteristic of the Zn²⁺ oxidation state in the ZnO lattice. The O 1s spectrum is often deconvoluted into multiple components. The main peak at a lower binding energy (~530 eV) is attributed to O²⁻ ions in the wurtzite crystal lattice, while peaks at higher binding energies can be associated with oxygen-deficient regions or surface hydroxyl groups. This detailed analysis provides crucial information on the stoichiometry and surface defects of the material. researchgate.net

Interactive Data Table: Typical XPS Binding Energies for ZnO

| Element/Region | Peak | Approximate Binding Energy (eV) | Significance | Reference |

|---|---|---|---|---|

| Zinc | Zn 2p₃/₂ | ~1022 | Confirms Zn²⁺ oxidation state | researchgate.net |

| Zinc | Zn 2p₁/₂ | ~1045 | Confirms Zn²⁺ oxidation state | researchgate.net |

| Oxygen | O 1s (Lattice) | ~530 | O²⁻ in the ZnO crystal lattice | researchgate.net |

| Oxygen | O 1s (Defect/Surface) | > 531 | Oxygen vacancies, hydroxyl groups | researchgate.net |

Diffraction-Based Methods for Crystalline Structure and Phase Identification

Diffraction methods are essential for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of a beam of X-rays interacting with the sample, one can deduce the crystal structure, phase purity, and other structural parameters.

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of materials produced from this compound. The XRD pattern of a crystalline material consists of a series of diffraction peaks at specific angles (2θ), which act as a fingerprint for its crystal structure.

For ZnO, the XRD pattern typically confirms the formation of a polycrystalline hexagonal wurtzite structure. The diffraction peaks correspond to specific crystallographic planes, such as (100), (002), (101), (102), (110), (103), and (112). mathsjournal.commanuscriptsystem.com The positions and relative intensities of these peaks can be compared to standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), such as card no. 00-036-1451, to confirm the phase purity of the ZnO. mathsjournal.com

The sharpness of the diffraction peaks provides information about the degree of crystallinity. Furthermore, the average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:

D = (Kλ) / (β cosθ)

Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle. This analysis is crucial for correlating the size of the nanocrystallites with their observed optical and electronic properties. chalcogen.romathsjournal.commanuscriptsystem.com

Interactive Data Table: Common XRD Peaks for Hexagonal Wurtzite ZnO

| Miller Indices (hkl) | Approximate 2θ Angle (for Cu Kα) | Reference |

|---|---|---|

| (100) | 31.7° | mathsjournal.com |

| (002) | 34.4° | mathsjournal.com |

| (101) | 36.2° | mathsjournal.com |

| (102) | 47.5° | mathsjournal.com |

| (110) | 56.6° | mathsjournal.com |

| (103) | 62.8° | mathsjournal.com |

Grazing Incidence X-ray Diffraction (GIXRD) for Thin Film Analysis

Grazing Incidence X-ray Diffraction (GIXRD) is a powerful, non-destructive technique for the structural analysis of thin films derived from this compound precursors. malvernpanalytical.comyoutube.com Unlike conventional X-ray diffraction (XRD), GIXRD employs a very low angle of incidence for the X-ray beam, typically below one degree. malvernpanalytical.comphyslab.org This shallow angle limits the penetration depth of the X-rays, making the technique highly sensitive to the near-surface region of the material and minimizing interference from the underlying substrate. malvernpanalytical.comphyslab.org This is particularly advantageous when analyzing thin films of materials like zinc oxide (ZnO), where substrate peaks could otherwise dominate the diffraction pattern. physlab.org

GIXRD is instrumental in phase identification, allowing researchers to confirm the crystalline structure of the derived material. For instance, in the synthesis of ZnO thin films from zinc nitrate, GIXRD can confirm the formation of the hexagonal wurtzite crystal structure. researchgate.netresearchgate.net The technique provides detailed information about crystallographic orientation, lattice parameters, and crystallite size. youtube.commeasurlabs.com By analyzing the diffraction pattern, including peak positions and broadening, researchers can gain critical insights into the quality and structural properties of the films, which are essential for their application in various technologies. youtube.comphyslab.org

Table 1: GIXRD Analysis Parameters for Thin Films

| Parameter | Description | Typical Value/Range | Significance |

|---|---|---|---|

| Incident Angle (ω) | The fixed, shallow angle of the incoming X-ray beam. | 0.2° - 1.0° | Controls X-ray penetration depth, enhances surface sensitivity. physlab.org |

| Diffraction Angle (2θ) | The angle between the incident and diffracted X-ray beams. | 20° - 70° | Provides information on atomic plane spacing (Bragg's Law). imim.pl |

| Penetration Depth | The depth to which the X-rays penetrate the sample. | Few nanometers | Ensures signal is primarily from the thin film, not the substrate. malvernpanalytical.com |

| Output Data | A diffraction pattern (plot of intensity vs. 2θ). | - | Used to identify crystal structure, phase, and orientation. youtube.commeasurlabs.com |

Microscopic and Morphological Characterization

Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology and Nanostructure Analysis

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique crucial for investigating the surface morphology and nanostructure of materials synthesized from this compound. mines.edunih.gov FESEM offers significant advantages over conventional Scanning Electron Microscopy (SEM) by providing clearer, less electrostatically distorted images with spatial resolution down to the nanometer scale. mines.edu

In the study of materials derived from zinc nitrate, such as ZnO, FESEM reveals detailed information about the size, shape, and distribution of nanostructures. researchgate.netresearchgate.net For example, FESEM analysis has been used to observe the formation of ZnO nanorods, hollow spheres, and flower-like structures. researchgate.netresearchgate.netmdpi.com The choice of precursor, such as zinc nitrate, has been shown to significantly influence the resulting morphology; ZnO derived from zinc nitrate often exhibits higher porosity and a well-defined mesoporous structure compared to materials from other precursors like zinc acetate (B1210297) or zinc chloride. researchgate.net FESEM images can show that ZnO particles synthesized with certain reagents are more ordered and have regular shapes, such as plate-like sheets attached at a central point. researchgate.net This level of detailed morphological analysis is vital for understanding how synthesis conditions affect the material's final structure and, consequently, its properties and potential applications. researchgate.netacs.org

Transmission Electron Microscopy (TEM) for Nanostructure Evolution

Transmission Electron Microscopy (TEM) is an indispensable tool for analyzing the internal structure, crystallinity, and evolution of nanostructures derived from this compound. TEM provides much higher resolution images than SEM, allowing for the visualization of individual nanoparticles and their crystal lattice.

When zinc nitrate hexahydrate is used as a precursor to synthesize ZnO nanoparticles, TEM analysis can confirm the shape and size distribution of the resulting particles. researchgate.netresearchgate.net For instance, studies have shown the formation of ZnO nanoparticles with semispherical shapes that can transform into spherical aggregates upon annealing. chalcogen.ro TEM images are used to track the evolution of these nanostructures under different synthesis conditions, such as varying temperatures or reaction times. researchgate.netresearchgate.net This allows researchers to understand the growth mechanisms of the nanoparticles. For example, ZnO nanorods grown via a hydrothermal process using zinc nitrate hexahydrate can be examined with TEM to confirm their dimensions and crystalline nature. researchgate.net The ability to observe the material at this scale is critical for controlling the synthesis process to produce nanostructures with desired properties for electronic and optical applications. researchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness and Morphology

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the topography and roughness of thin films and materials derived from this compound. kjmm.orgresearchgate.net AFM operates by scanning a sharp tip over the sample surface, providing a three-dimensional topographical map with nanoscale resolution. kjmm.org

For thin films of ZnO prepared using zinc nitrate precursors, AFM is employed to quantify surface roughness parameters, such as the root-mean-square (RMS) roughness. researchgate.netresearchgate.net The surface morphology, including grain size and uniformity, can be clearly visualized. imim.plresearchgate.net Studies have shown that synthesis conditions, such as annealing temperature, significantly affect the surface roughness and morphology of the films. imim.pl For example, the RMS roughness of ZnO nanorods was found to increase after an oxygen plasma treatment, an effect attributed to surface etching. kjmm.org The data obtained from AFM is crucial for applications where surface smoothness is critical, as it directly impacts the material's optical and electrical properties. imim.plespublisher.com

Table 2: Comparative AFM Surface Roughness Data for ZnO Thin Films

| Precursor/Condition | Deposition Method | Annealing Temperature (°C) | Average Surface Roughness (Sa) (nm) | Root Mean Square Roughness (RMS) (nm) |

|---|---|---|---|---|

| Zinc Nitrate Derived | Sol-Gel | 200 | - | 1.718 researchgate.net |

| Zinc Nitrate Derived | Sol-Gel | Room Temperature | - | 0.542 researchgate.net |

| Zinc Acetate Derived | Sol-Gel | 500 | - | 5.899 researchgate.net |

| Zinc Acetate Derived | RF Magnetron Sputtering | Room Temperature | 5.86 | 6.77 researchgate.net |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for studying the thermal stability and decomposition pathways of this compound. researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material. researchgate.nettsijournals.com

The thermal decomposition of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) has been shown to occur in distinct stages. researchgate.netresearchgate.net TGA curves typically show an initial weight loss corresponding to the dehydration of the salt, where water molecules are removed. researchgate.netresearchgate.net This is often followed by further decomposition steps at higher temperatures. For instance, one study identified a weight loss between 180-417 °C attributed to partial dehydration, followed by another loss between 417-490 °C corresponding to the decomposition of an intermediate into the final product, zinc oxide (ZnO). researchgate.net DTA curves complement this data by showing endothermic or exothermic peaks associated with these transitions, such as melting and decomposition. researchgate.net The major decomposition of the nitrate ion to form ZnO has been reported to occur around 312°C. rsc.org These analyses provide a comprehensive understanding of the thermal transformations that occur when this compound is heated, which is critical for controlling the synthesis of derived materials like ZnO. researchgate.netunca.edu

Table 3: Thermal Decomposition Stages of Zinc Nitrate Hexahydrate

| Temperature Range (°C) | Process | Weight Loss (%) | DTA Peak |

|---|---|---|---|

| ~80 - 130 | Dehydration (loss of water molecules) | Significant | Endothermic researchgate.net |

| 180 - 417 | Partial Dehydration/Decomposition | ~48 | Endothermic researchgate.net |

| 417 - 490 | Decomposition to ZnO | ~13 | Exothermic researchgate.net |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Enthalpy Changes

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials, including those derived from this compound. researchgate.netyoutube.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.com This allows for the determination of key thermal events such as phase transitions, crystallization, and decomposition. youtube.commdpi.com

In the context of materials synthesized using zinc nitrate hexahydrate, DSC is crucial for understanding their thermal stability and the transformations they undergo upon heating. For instance, when analyzing zinc nitrate hexahydrate itself, DSC combined with thermogravimetric analysis (TGA) reveals a significant mass loss between 80 °C and 130 °C, which corresponds to dehydration. researchgate.net Further heating can lead to the decomposition of the residual nitrates. researchgate.net

When this compound is used as a precursor to synthesize other materials, like zinc oxide (ZnO) or zinc stannate (ZnSnO₃), DSC helps to identify the temperatures at which these transformations occur. Thermal analysis of hydrozincite powder, prepared from zinc nitrate hexahydrate, shows a primary weight loss starting around 93°C due to solvent evaporation and a secondary loss at approximately 378°C, indicating the phase transition to zinc oxide. nih.gov Similarly, in the synthesis of zinc stannate, a sharp endothermic peak around 348 °C on the DSC curve signifies the decomposition of the precursor, zinc hydroxystannate (ZnSn(OH)₆), into ZnSnO₃. mdpi.com At higher temperatures, such as 670.6 °C, a broad exothermic peak without corresponding weight loss suggests a phase transition from ZnSnO₃ to zinc orthostannate (Zn₂SnO₄). mdpi.com

The data obtained from DSC, such as the transition temperature (T) and the change in enthalpy (ΔH), are vital for optimizing synthesis conditions and understanding the material's properties. researchgate.net The enthalpy change, calculated from the area of a DSC peak, quantifies the energy absorbed or released during a transition. researchgate.netyoutube.com

Below is a table summarizing thermal transition data for materials derived from or related to this compound, as determined by DSC.

| Material/Precursor | Transition/Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) |

| Zinc Nitrate Hexahydrate | Dehydration | ~80 | - | - |

| Hydrozincite (from Zn(NO₃)₂·6H₂O) | Solvent Evaporation | ~93 | - | - |

| Hydrozincite (from Zn(NO₃)₂·6H₂O) | Phase transition to ZnO | ~378 | - | - |

| Zinc Hydroxystannate (ZnSn(OH)₆) | Decomposition to ZnSnO₃ | - | ~348 | Endothermic |

| Zinc Stannate (ZnSnO₃) | Phase transition to Zn₂SnO₄ | - | ~670.6 | Exothermic |

Data sourced from multiple studies; specific enthalpy values are often dependent on experimental conditions like heating rate. researchgate.netnih.govmdpi.com

Electrochemical Characterization

Electrochemical characterization techniques are essential for evaluating the performance of materials derived from this compound, particularly in applications such as batteries, sensors, and electrocatalysts. These methods probe the material's behavior at an electrode-electrolyte interface, providing insights into reaction kinetics, charge transfer mechanisms, and ionic transport properties.

Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV)

Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are potentiodynamic electrochemical methods used extensively to investigate the redox properties of materials. abechem.com In CV, the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. ijesm.co.inresearchgate.net LSV is similar but involves sweeping the potential in only one direction. nih.gov

For materials derived from this compound, such as zinc oxide nanoparticles or zinc-based coordination polymers, CV and LSV are employed to understand their electrocatalytic activity and suitability for energy storage applications. For example, CV studies on zinc oxide modified electrodes have been used to investigate the oxidation and reduction of analytes like potassium ferrocyanide. ijesm.co.in The resulting voltammograms show distinct oxidation and reduction peaks, and the enhanced peak currents compared to a bare electrode indicate improved electron transfer and electrocatalytic activity. ijesm.co.in

In the development of electrochemical sensors, LSV is used to assess the current response towards a target analyte. For instance, a screen-printed electrode modified with a silver-doped zinc-based zeolitic imidazolate framework (synthesized using zinc nitrate hexahydrate) showed a significantly improved current response towards the electro-oxidation of hydrazine (B178648) in LSV measurements. rsc.org Similarly, LSV has been used to evaluate the photoelectrochemical performance of ZnO nanorods, where voltammograms recorded under light on-off cycles help determine the photocurrent response at different applied biases. nih.gov

In the context of zinc-ion batteries, CV is used to study the electrochemical energy storage mechanisms. researchgate.net The shape and position of the redox peaks in the CV curves of a cathode material (e.g., layered vanadium compounds) tested in an electrolyte containing zinc ions reveal the potentials at which zinc ion intercalation and deintercalation occur. researchgate.net

Ionic Conductivity Measurements

Ionic conductivity is a measure of a material's ability to conduct ions, a critical property for electrolytes used in electrochemical devices like batteries. For materials derived from this compound, particularly novel electrolytes, measuring ionic conductivity is fundamental to assessing their viability. Aqueous zinc-ion batteries (AZIBs) have gained interest due to their safety and low cost, with the electrolyte playing a crucial role in their performance. mdpi.comrsc.org

Deep eutectic solvents (DESs) are an emerging class of electrolytes that can be synthesized using zinc nitrate hexahydrate. For example, a ternary deep eutectic solvent (TDES) based on zinc nitrate hexahydrate, urea (B33335), and ethylene (B1197577) glycol has been synthesized and characterized. researchgate.net Its ionic conductivity was measured to evaluate its potential as a solvent or electrolyte. The conductivity is highly dependent on the molar ratio of the components and temperature. researchgate.net High ionic conductivity is desirable as it minimizes internal resistance and allows for efficient ion transport between the anode and cathode. researchgate.net

The development of electrolytes that function over a wide temperature range is a key research area. mdpi.com Modifying electrolytes, for instance by introducing specific anions like BF₄⁻, can lead to low freezing points and high ionic conductivity even at subzero temperatures. mdpi.com

The table below presents ionic conductivity data for various electrolytes relevant to zinc-based electrochemical systems.

| Electrolyte System | Composition | Temperature (°C) | Ionic Conductivity (mS/cm) |

| ZNH-U-EG TDES | Zn(NO₃)₂·6H₂O : Urea : Ethylene Glycol (1:3:4) | Room Temp. | 5.18 |

| ZNH-U DES | Zn(NO₃)₂·6H₂O : Urea (1:2) | Room Temp. | 4.41 |

| ZNH-EG DES | Zn(NO₃)₂·6H₂O : Ethylene Glycol (1:6) | Room Temp. | 7.51 |

| PANI/Zn(CF₃SO₃)₂/AN/PC Gel | Polyaniline-based gel | -30 | 7.8 |

| Zn(BF₄)₂ | 4 mol/L in H₂O | - | High |

Data sourced from multiple studies. mdpi.comresearchgate.net ZNH = Zinc Nitrate Hexahydrate, U = Urea, EG = Ethylene Glycol, TDES = Ternary Deep Eutectic Solvent, DES = Deep Eutectic Solvent.

Functional Applications in Advanced Materials Science

Thermal Energy Storage (TES) Using Zinc Nitrate (B79036) Hexahydrate as Phase Change Material (PCM)

Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O, is a promising phase change material (PCM) for low-temperature thermal energy storage (TES) applications due to its congruent melting behavior, non-flammability, low cost, and a melting point of approximately 36.4°C. acs.org PCMs store significant amounts of latent heat during their solid-to-liquid phase transition, making them ideal for applications like passive solar heating and thermal management of buildings. acs.orgdaneshyari.comresearchgate.net However, practical implementation of zinc nitrate hexahydrate faces challenges, primarily a high degree of supercooling, where the material cools significantly below its freezing point before solidifying. daneshyari.comresearchgate.netresearchgate.net Research focuses on overcoming these limitations through various material science strategies.

Supercooling is a major obstacle in the application of zinc nitrate hexahydrate as a PCM, as it delays the release of stored latent heat. researchgate.net Heterogeneous nucleation, the process of initiating crystallization on a foreign surface, is the most common strategy to mitigate this issue. daneshyari.com By introducing specific additives known as nucleators, the energy barrier for crystal formation is lowered, allowing solidification to occur closer to the melting temperature. researchgate.netosti.gov

The selection of an effective nucleating agent is critical for suppressing supercooling in zinc nitrate hexahydrate. Several compounds have been identified as potent heterogeneous nucleators:

Zinc Oxide (ZnO) and Zinc Hydroxyl Nitrate (Zn₃(OH)₄(NO₃)₂): These compounds are frequently recommended nucleators for zinc nitrate hexahydrate. daneshyari.comresearchgate.net Studies have shown that the addition of zinc oxide or zinc hydroxyl nitrate can reduce the supercooling of zinc nitrate hexahydrate to as low as 3.0°C. daneshyari.comresearchgate.netresearchgate.net In some cases, zinc oxide has been reported to reduce supercooling to a range of 1–6°C. acs.org

Talc: The geological mineral talc has been identified as a highly active, stable, and cost-effective nucleating agent for zinc nitrate hexahydrate and its eutectic mixtures. acs.orgresearchgate.net Its introduction dramatically reduces the degree of supercooling. acs.org Talc is effective in various semi-crystalline polymers due to its ability to provide surfaces that promote crystal growth. imifabi.comimerys.comscispace.com

Zinc Acetate (B1210297) Dihydrate (Zn(CH₃COO)₂·2H₂O): This compound acts as a precursor to a nucleator. When added to molten zinc nitrate hexahydrate, zinc acetate dihydrate undergoes hydrolysis to precipitate needle-like zinc oxide particles in-situ. researchgate.netresearchgate.netresearchgate.net These freshly formed ZnO particles then serve as effective nucleators for the PCM. researchgate.netresearchgate.net A composition of 5 wt% zinc acetate dihydrate with a thickener has been shown to reduce supercooling to 3.0°C. researchgate.netresearchgate.net

| Nucleator | Typical Concentration | Resulting Supercooling (°C) | Mechanism |

|---|---|---|---|

| Zinc Oxide (ZnO) | ~5 wt% | 1–6 | Direct heterogeneous nucleation |

| Zinc Hydroxyl Nitrate (Zn₃(OH)₄(NO₃)₂) | Not specified | ~3.0 | Direct heterogeneous nucleation |

| Talc | Not specified | Dramatically reduced | Direct heterogeneous nucleation |

| Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O) | 5 wt% | ~3.0 | In-situ formation of ZnO nucleators via hydrolysis |

The effectiveness of a nucleator is often linked to the crystallographic compatibility between the nucleator and the PCM. The lattice mismatch theory suggests that materials with similar crystal lattice structures to the PCM can act as effective templates for crystal growth, thereby reducing supercooling. daneshyari.comresearchgate.net

For practical TES applications, a PCM must exhibit high stability over thousands of melting and freezing cycles without significant degradation in its thermal properties. daneshyari.com Zinc nitrate hexahydrate, when combined with appropriate nucleators, has demonstrated promising long-term performance.

Studies have shown that zinc nitrate hexahydrate with zinc oxide and zinc hydroxyl nitrate as nucleators can endure up to 750 thermal cycles. daneshyari.comresearchgate.netresearchgate.net Another investigation validated the stability of a system over 800 cycles, showing less than 5% degradation in energy storage capacity. researchgate.net Even after 1000 cycles, some systems have shown reliable performance. daneshyari.comresearchgate.net Eutectic formulations of zinc nitrate hexahydrate have also proven to be robust, showing stability for over a hundred thermal cycles in small-scale tests. acs.orgresearchgate.net However, some additives can lead to phase segregation over time. For instance, while 5 wt% zinc oxide can reduce supercooling, it has been observed to cause phase segregation after repeated cycling. researchgate.net In contrast, zinc hydroxyl nitrate additives helped decrease supercooling and energy loss without causing phase segregation after 750 cycles. researchgate.net

While pure zinc nitrate hexahydrate has a fixed melting point, many applications require specific operating temperatures. Eutectic mixtures, which are combinations of two or more components that melt and freeze at a single, constant temperature, offer a way to tailor the phase transition temperature of the PCM. acs.org

A new family of low-cost eutectics based on zinc nitrate hexahydrate has been developed, providing a range of melting points suitable for near-room-temperature thermal energy storage. acs.orgresearchgate.net These formulations depress the melting point of the pure salt hydrate (B1144303), expanding its applicability. acs.org

| Eutectic System | Eutectic Temperature (Teu) | Eutectic Enthalpy (ΔHeu) |

|---|---|---|

| Zn(NO₃)₂·6H₂O - NaNO₃ | 32.7 ± 0.3 °C | 151 ± 6 J·g⁻¹ |

| Zn(NO₃)₂·6H₂O - KNO₃ | 22.1 ± 0.3 °C | 140 ± 6 J·g⁻¹ |

| Zn(NO₃)₂·6H₂O - NH₄NO₃ | 11.2 ± 0.3 °C | 137 ± 5 J·g⁻¹ |

These eutectic systems have also been shown to be compatible with nucleating agents like talc, which effectively reduces supercooling across the different formulations. acs.org

A significant challenge with salt hydrate PCMs is the potential for liquid leakage above their melting point and incongruent melting or phase separation over time. acs.orgresearchgate.net Integrating thickeners or gelling agents into the PCM can provide shape stabilization, preventing the material from flowing in its liquid state. acs.org

Carboxymethyl cellulose (CMC) has been identified as an effective thickener for zinc nitrate hexahydrate and its eutectics. acs.orgresearchgate.net CMC dissolves in the molten salt hydrate, increasing its viscosity and providing a stable matrix. acs.org In-operando studies have shown that in the absence of a thickener, the crystal growth of zinc nitrate hexahydrate can be directional. researchgate.netresearchgate.net The incorporation of a thickener like CMC promotes a more uniform phase change process in all directions. researchgate.netresearchgate.nettamu.edu Furthermore, when using zinc acetate dihydrate as a nucleator, the self-hydrolysis reaction can generate excess water, which broadens the melting peak. researchgate.netresearchgate.net The addition of CMC can restrict the activity of this excess water, resulting in a sharper and more desirable endothermic peak during melting. researchgate.netresearchgate.net

Strategies for Supercooling Reduction

Catalytic Applications and Precursor Role

Zinc nitrate hydrate serves as a versatile and crucial compound in the field of catalysis, acting both as a direct catalyst and as a precursor for the synthesis of highly active catalytic materials. Its utility stems from its high solubility in water and alcohol, and its ability to decompose into zinc oxide upon heating. turito.comwikipedia.orgquora.com

This compound is a preferred precursor for creating zinc oxide-based catalysts, such as ZnO-ZnCr2O4 composites. These composites have shown significant promise in industrial applications, including the production of hydrogen through the steam reforming of methanol. rsc.orgresearchgate.net

In a typical synthesis using the glycine (B1666218) nitrate process (GNP), this compound is mixed with chromium nitrate and glycine. This mixture undergoes a combustion reaction, which produces a highly porous composite material. rsc.org The gases released during the GNP reaction create a unique structure with a large specific surface area, which is beneficial for catalytic activity. rsc.orgresearchgate.net The ratio of glycine to nitrate (G/N) is a critical parameter that can be adjusted to control the specific surface area of the final catalyst. researchgate.net For instance, studies have shown that varying the G/N ratio can produce catalysts with specific surface areas ranging from 29 m²/g to 46 m²/g. researchgate.net

The resulting ZnO-ZnCr2O4 composite catalyst demonstrates high efficiency in hydrogen production. Performance can be further enhanced through an activation treatment, leading to even higher yields of hydrogen at elevated temperatures. rsc.orgresearchgate.net

Table 1: Performance of ZnO-ZnCr2O4 Composite Catalyst in Hydrogen Production

| Catalyst State | Reaction Temperature (°C) | Hydrogen Production (ml STP min⁻¹ g-cat⁻¹) |

|---|---|---|

| Without Activation | 450 | 4814 researchgate.net |

| After Activation | 500 | 6299 researchgate.net |

This compound functions as an effective Lewis acid catalyst in various organic synthesis reactions. turito.comkmchem.com It is often used in the production of dyes, medicines, and other chemical products. turito.com Its catalytic applications include serving as a mordant in dyeing, a catalyst for resin processing, and an acidifying catalyst in medicine. wikipedia.orgkmchem.com The compound is also utilized in the synthesis of coordination polymers, which have potential applications as catalysts themselves. wikipedia.org

This compound plays a dual role in the formation of chitosan hydrogels, acting not only as a catalyst but also participating directly in the crosslinking reaction. scielo.brresearchgate.net Chitosan, a natural polymer, possesses amino and hydroxyl groups that can form complexes with zinc ions. rsc.orgnih.gov

When added to a chitosan solution along with a primary crosslinking agent like glutaraldehyde, zinc nitrate significantly accelerates the gelation process. scielo.brresearchgate.net Research has demonstrated that the addition of zinc nitrate can decrease the gel time by over 36%. scielo.brresearchgate.net Furthermore, the zinc ions interact with the chitosan chains, creating additional crosslinks. This increases the crosslinking density of the hydrogel network. scielo.brresearchgate.net

The increased crosslinking has a direct impact on the physical properties of the hydrogel. For example, the swelling degree of the hydrogel can be reduced by more than 41%, leading to a more stable and less porous structure. scielo.brresearchgate.net This modification of hydrogel properties is crucial for its application in fields like biomedicine. scielo.br

Table 2: Effect of Zinc Nitrate on Chitosan Hydrogel Properties

| Property | Change upon Zinc Nitrate Addition |

|---|---|

| Gel Time | Decreased by 36.54% scielo.brresearchgate.net |

| Swelling Degree | Decreased by 41.37% scielo.brresearchgate.net |

| Crosslinking Degree | Increased scielo.brresearchgate.net |

| Viscosity | Increased scielo.br |

Nanomaterials Engineering and Functionalization via this compound

This compound is a fundamental precursor in the synthesis of zinc oxide (ZnO) nanostructures, enabling the engineering of materials with tailored properties for a wide range of advanced applications. oatext.com

This compound is extensively used to synthesize zinc oxide (ZnO) nanoparticles for photocatalytic applications, particularly for the degradation of organic pollutants in water. nih.govacs.org Various methods, including precipitation, sol-gel, and green synthesis approaches, utilize zinc nitrate as the zinc source. aip.orgnih.govproquest.com

In a typical precipitation method, a solution of this compound is mixed with a precipitating agent like sodium hydroxide (B78521) or potassium hydroxide. nih.govresearchgate.net The resulting precipitate is then calcined at high temperatures (e.g., 400-550 °C) to form crystalline ZnO nanoparticles. aip.orgnih.govconfie.gob.mx The synthesis parameters, such as the choice of precursor and calcination temperature, significantly influence the nanoparticles' properties. aip.orgnih.gov

The photocatalytic efficiency of these ZnO nanoparticles is demonstrated by their ability to degrade organic dyes like methylene blue and methyl orange under UV or solar irradiation. confie.gob.mxnih.govresearchgate.net The nanoparticles generate electron-hole pairs when exposed to light, which in turn produce reactive oxygen species that break down the organic molecules. ugm.ac.id Studies have shown that ZnO nanoparticles synthesized from zinc nitrate can achieve very high degradation rates, in some cases completely degrading dyes in under an hour. nih.govugm.ac.id

Table 3: Examples of Photocatalytic Degradation using ZnO Nanoparticles Synthesized from this compound

| Pollutant | Synthesis Method | Irradiation Source | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Methylene Blue | Green Synthesis (Thymus vulgaris) | UV | 100% in 20 min | nih.gov |

| Sunfix Red | Green Synthesis (Thymus vulgaris) | UV | 100% in 45 min | nih.gov |

| Methylene Blue | Green Synthesis (Rosmarinus officinalis) | Sunlight | 99.64% in 45 min | researchgate.nettandfonline.com |

| Methylene Blue | Green Synthesis (Tagetes erecta) | Solar | 100% in 45 min | researchgate.net |

| Methylene Blue | Green Synthesis (mango leaf extract) | - | 96.46% | ugm.ac.id |

This compound is a key precursor in the hydrothermal synthesis of various ZnO nanostructures, including nanorods, nanowires, and nanosheets, which are integral to modern optoelectronic and sensing devices. ntu.edu.sgfrontiersin.org These structures are used in applications such as UV detectors, gas sensors, and solar cells. frontiersin.org

The hydrothermal method is a common, low-cost approach for growing these nanostructures. researchgate.netnih.gov In this process, a substrate is typically placed in an aqueous solution containing this compound and hexamethylenetetramine (HMT) at temperatures between 60-95 °C. ntu.edu.sgresearchgate.netresearchgate.net The zinc nitrate provides the zinc ions, while HMT acts as a pH buffer, slowly decomposing to facilitate the controlled growth of ZnO crystals. ntu.edu.sgresearchgate.net

By carefully controlling reaction parameters such as precursor concentration, temperature, and time, it is possible to engineer a variety of morphologies, from vertically aligned nanorods to complex flower-like structures. ntu.edu.sgnih.govmdpi.com These well-defined nanostructures possess a high surface-area-to-volume ratio, which is critical for enhancing the performance of sensors and improving light interaction in optoelectronic devices. nih.govresearchgate.net For example, ZnO nanorod-based sensors have shown high sensitivity and stability in detecting various chemical compounds. nih.gov

Doping Strategies for Enhanced Nanomaterial Performance

This compound serves as a crucial precursor in the synthesis of zinc oxide (ZnO) nanomaterials, where doping is a key strategy to tailor and enhance their properties for specific applications. The incorporation of various elements into the ZnO crystal lattice can significantly alter its electronic, optical, and chemical characteristics.

One common approach is doping with metallic elements. For instance, lithium (Li) doping of ZnO nanorods (NRs), using lithium nitrate as the dopant source alongside zinc nitrate hexahydrate in hydrothermal synthesis, has been shown to influence the NRs' morphology. iosrjournals.org The addition of lithium resulted in an increase in the length of the nanorods compared to their undoped counterparts. iosrjournals.org Silver (Ag) has also been used as a dopant in ZnO nanorods to improve the performance of enzymatic glucose sensors. The inclusion of Ag remarkably increases the electron transfer ability of the nanorods and enhances the catalytic character of glucose oxidase. researchgate.net

Non-metal doping is another effective strategy. Nitrogen (N) and sulfur (S) have been used to co-dope ZnO nanoparticles, synthesized via a sol-gel method with zinc nitrate as the starting material. This dual doping was found to significantly improve the antioxidant activity of the ZnO nanoparticles. semanticscholar.org Boron (B) doping of ZnO NRs has been shown to enhance their photoinduced properties, making them more suitable for use as photoelectrodes in photoelectrochemical cells. mdpi.com

Furthermore, doping with multiple oxides can create new optical centers and reduce the band gap energy of ZnO. A nanohybrid structure involving zinc oxide doped with magnetic (cobalt iron oxides) and non-magnetic (aluminum) oxides was synthesized using zinc nitrate as a precursor. This strategy led to a strong reduction in the band gap energy from 3.30 eV to 2.60 eV, significantly boosting its photocatalytic efficiency. mdpi.com

| Dopant | Precursor System | Resulting Nanomaterial | Enhanced Property | Application |

|---|---|---|---|---|

| Lithium (Li) | Zinc Nitrate Hexahydrate / Lithium Nitrate | Li-doped ZnO Nanorods | Increased nanorod length | Electronic and optoelectronic devices iosrjournals.org |

| Silver (Ag) | - | Ag-doped ZnO Nanorods | Increased electron transfer ability | Enzymatic glucose sensors researchgate.net |

| Nitrogen (N) & Sulfur (S) | Zinc Nitrate Dihydrate / Urea (B33335) / ZnS | N, S co-doped ZnO Nanoparticles | Improved antioxidant activity | Biomedical fields semanticscholar.org |

| Boron (B) | - | B-doped ZnO Nanorods | Enhanced photoinduced properties | Photoelectrochemical cells mdpi.com |

| Cobalt Iron Oxides & Aluminum Oxides | Zinc Nitrate / Aluminum Nitrate | Multi-oxide doped ZnO Nanohybrid | Reduced band gap energy (3.3 to 2.6 eV) | Photocatalysis mdpi.com |

Surface Functionalization Techniques for Nanoparticles

The performance and applicability of nanoparticles, particularly those derived from this compound like ZnO, can be significantly improved through surface functionalization. This process involves modifying the nanoparticle surface to enhance properties such as dispersibility, stability, and compatibility with other materials, which is crucial for preventing aggregation. researchgate.netnih.gov

One common technique involves the use of organic molecules that can anchor to the nanoparticle surface. For example, polymethacrylic acid (PMAA) has been used to modify commercial ZnO nanoparticles in an aqueous system. The carboxyl groups of PMAA interact with the hydroxyl groups on the nano-ZnO surface, forming a poly(zinc methacrylate) complex. This anchored polymer layer hinders the aggregation of the nanoparticles, leading to significantly improved dispersion and stability in water. researchgate.net

Environmental Remediation Initiatives (Derived Materials)

Materials derived from this compound, most notably zinc oxide (ZnO) nanoparticles, are extensively researched for their potential in environmental remediation. Their high surface area and unique chemical properties make them effective agents for degrading pollutants and removing contaminants from water.